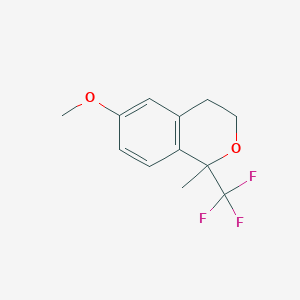![molecular formula C18H21Cl2NO B8670025 N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide](/img/structure/B8670025.png)
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide
概要
説明
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives The incorporation of the adamantyl group into various chemical structures often enhances their biological activity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide typically involves the reaction of 1-adamantylmethylamine with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also reduce the need for manual intervention, making the process more efficient and scalable.
化学反応の分析
Types of Reactions
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Hydroxyl or ketone derivatives of the adamantyl group.
Reduction: Amines derived from the benzamide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where adamantane derivatives have shown efficacy, such as Parkinson’s disease and certain viral infections.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.
作用機序
The mechanism of action of N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantyl group is known to enhance the binding affinity of the compound to its target, potentially through hydrophobic interactions and steric effects. The benzamide group may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-Adamantylmethylamine
- 2,5-Dichlorobenzoyl chloride
Uniqueness
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide is unique due to the presence of both the adamantyl and dichlorobenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The adamantyl group provides stability and enhances biological activity, while the dichlorobenzamide group allows for further functionalization and modification.
特性
分子式 |
C18H21Cl2NO |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-2,5-dichlorobenzamide |
InChI |
InChI=1S/C18H21Cl2NO/c19-14-1-2-16(20)15(6-14)17(22)21-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,21,22) |
InChIキー |
MQAXGMKOSXBMHT-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one](/img/structure/B8669956.png)

![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)




![1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethanone](/img/structure/B8670016.png)



